Extended Drug Residence: Cloxacillin Benzathine vs. Cephapirin Benzathine Intramammary PK in Goats
Cloxacillin benzathine demonstrates a markedly prolonged pharmacokinetic profile following intramammary administration compared to cephapirin benzathine, another benzathine salt-formulated dry cow therapy. In a direct head-to-head study in dairy goats, cloxacillin benzathine had a terminal half-life (T½) of 77.45 h, which is 11 times longer than that of cephapirin benzathine (6.98 h) [1]. The mean residence time (MRTlast) for cloxacillin benzathine was 65.36 h, compared to 13.55 h for cephapirin benzathine [1].
| Evidence Dimension | Terminal Half-Life (T½) |
|---|---|
| Target Compound Data | 77.45 hours |
| Comparator Or Baseline | Cephapirin benzathine: 6.98 hours |
| Quantified Difference | 11.1× longer |
| Conditions | Intramammary administration of 500 mg cloxacillin benzathine (Orbenin DC) vs. 300 mg cephapirin benzathine (ToMORROW) per udder half in lactating dairy goats; plasma analysis via LC-MS/MS. |
Why This Matters
This extended half-life supports its primary indication as a dry cow therapy, providing therapeutic concentrations over the entire dry period, which is not achievable with a shorter-acting benzathine formulation.
- [1] Pharmacokinetics of long-acting cephapirin and cloxacillin after intramammary administration in dairy goats. J Vet Pharmacol Ther. 2024 Apr 4. View Source
